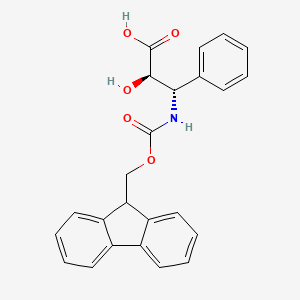

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid

描述

This compound appears to be a derivative of propanoic acid, with an Fmoc-amino group and a phenyl group attached. The Fmoc group is commonly used in peptide synthesis to protect amine groups, and can be removed under mild conditions. The presence of the phenyl group suggests that this compound might be used in the synthesis of phenylalanine derivatives.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a reaction between an Fmoc-protected amino acid and a phenyl group, followed by a reduction step to introduce the hydroxy group.Molecular Structure Analysis

The compound has a chiral center, which means it can exist in two different forms (enantiomers) that are mirror images of each other. The (2R,3S) designation refers to the configuration of these chiral centers.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. However, the compound likely participates in reactions typical of carboxylic acids and amines.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the phenyl group might increase the compound’s hydrophobicity, while the carboxylic acid group could allow it to participate in hydrogen bonding.科研应用

Overview

The scientific research applications of “(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid” span across various fields, including the development of novel synthetic methodologies, peptide synthesis, and the exploration of its potential in drug discovery and material science. While direct references to this specific compound in the context of scientific research are limited, insights can be drawn from studies focused on similar hydroxy acids and their derivatives, showcasing the broader relevance and potential applications of such compounds.

Synthetic Methodologies and Peptide Synthesis

Hydroxycinnamic acids (HCAs), which share structural similarities with (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, have been extensively studied for their role in synthetic chemistry, particularly in peptide synthesis. The importance of the ortho-dihydroxy phenyl group (catechol moiety) in HCAs has been emphasized for its antioxidant activity, which could be leveraged in synthesizing peptides with enhanced stability and functionality (Razzaghi-Asl et al., 2013). Moreover, the incorporation of specific amino acids, such as TOAC, into peptides for studying their secondary structure and dynamics highlights the potential for using (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid in similar applications (Schreier et al., 2012).

Drug Discovery and Material Science

The pharmacological review of chlorogenic acid (CGA), a compound structurally related to hydroxycinnamic acids, reveals its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). These findings suggest that derivatives of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid could also possess significant biological activities, making them valuable for drug development efforts. Additionally, the role of hydroxycinnamic acids and their derivatives in cosmeceutical applications, due to their antioxidant, anti-inflammatory, and UV protective effects, further underscores the potential of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid in developing skincare products and materials with health benefits (Taofiq et al., 2017).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety analysis. However, like all chemicals, it should be handled with appropriate safety precautions.

未来方向

The future directions would depend on the specific applications of the compound. If it’s used in peptide synthesis, for example, future research might focus on developing more efficient synthesis methods or exploring new applications for the resulting peptides.

性质

IUPAC Name |

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRELXVQPLAAB-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131742 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid | |

CAS RN |

252206-27-2 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)